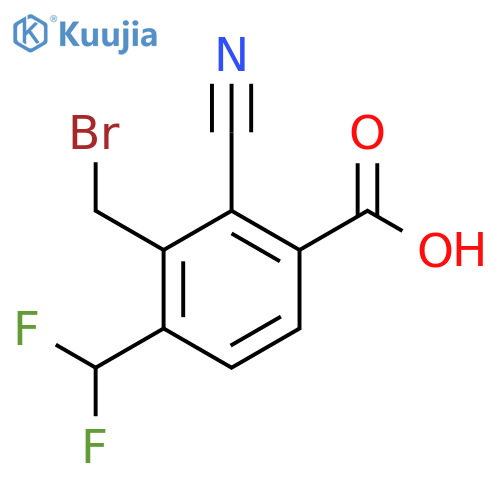Cas no 1807263-79-1 (3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)

3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid
-
- インチ: 1S/C10H6BrF2NO2/c11-3-7-5(9(12)13)1-2-6(10(15)16)8(7)4-14/h1-2,9H,3H2,(H,15,16)
- InChIKey: MZIQZKYTMWNWFV-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C#N)=C(C(=O)O)C=CC=1C(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 315
- トポロジー分子極性表面積: 61.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019537-1g |
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid |
1807263-79-1 | 97% | 1g |
1,564.50 USD | 2021-06-18 |
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acidに関する追加情報
Introduction to 3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid (CAS No. 1807263-79-1)
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid, with the chemical identifier CAS No. 1807263-79-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzoic acid derivatives class, characterized by its unique structural features, including a bromomethyl group, a cyano substituent, and a difluoromethyl group. These structural elements contribute to its distinct chemical properties and potential applications in drug discovery and synthesis.
The presence of the bromomethyl group (–CH₂Br) in the molecular structure of this compound makes it a valuable intermediate in organic synthesis. The bromine atom's electronegativity and reactivity enable various nucleophilic substitution reactions, facilitating the introduction of different functional groups. This feature is particularly useful in constructing more complex molecular architectures, which are often required in the development of novel therapeutic agents.
Furthermore, the cyano group (–CN) attached to the aromatic ring introduces a polar electron-withdrawing nature to the molecule. This functional group not only influences the electronic properties of the benzene ring but also enhances its solubility in polar solvents. The cyano group is commonly employed in pharmaceutical chemistry due to its ability to participate in hydrogen bonding and its role as a bioisostere for other functional groups, such as carboxylic acids or amides.
The difluoromethyl group (–CF₂) is another critical feature of this compound, contributing to its metabolic stability and lipophilicity. Difluoromethyl groups are frequently incorporated into drug molecules to improve their pharmacokinetic profiles. Specifically, they can enhance binding affinity by increasing hydrophobic interactions with biological targets and can also reduce susceptibility to metabolic degradation by enzymes like cytochrome P450 oxidases.
Recent advancements in medicinal chemistry have highlighted the importance of benzoic acid derivatives in developing new therapeutic agents. The structural motif of benzoic acid is widely recognized for its biological activity, with numerous drugs on the market featuring this scaffold. Among these derivatives, compounds with halogenated or fluorinated substituents have shown enhanced efficacy and selectivity in targeting various disease mechanisms.
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid has been explored as a key intermediate in synthesizing small-molecule inhibitors for enzymes involved in inflammatory pathways and cancer metabolism. For instance, studies have demonstrated its utility in generating analogs that modulate cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are implicated in pain, inflammation, and tumor growth.
In addition to its role in developing anti-inflammatory agents, this compound has been investigated for its potential applications in antitumor therapies. The combination of electron-withdrawing groups like the cyano and difluoromethyl moieties enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack by biological targets such as kinases or transcription factors. Such interactions are pivotal in designing molecules that can inhibit aberrant signaling pathways associated with cancer progression.
The synthetic versatility of 3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid extends beyond pharmaceutical applications. It serves as a valuable building block for agrochemicals and specialty chemicals, where similar structural motifs are employed to develop compounds with enhanced biological activity or improved environmental stability. The bromomethyl group's reactivity allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of diverse heterocyclic structures.
Recent research has also explored the use of computational methods to optimize synthetic routes involving this compound. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for maximizing yield and purity. These computational approaches complement traditional experimental methods by providing insights into reaction mechanisms and potential side products, thereby accelerating the drug discovery process.
The growing interest in fluorinated compounds underscores their significance in modern drug design. The introduction of fluorine atoms into molecular structures can significantly alter physicochemical properties such as lipophilicity, solubility, and metabolic stability. In particular, difluoromethyl groups have been shown to improve oral bioavailability by reducing first-pass metabolism and enhancing binding interactions with biological targets.
3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid exemplifies how structural modifications can enhance pharmacological properties without compromising efficacy. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics with improved pharmacokinetic profiles. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow further.
1807263-79-1 (3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid) 関連製品
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
- 140860-51-1(2-Bromo-4-methoxybenzonitrile)
- 926185-85-5({4-[(3,5-dimethylpiperidin-1-yl)methyl]phenyl}methanamine)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 2098086-04-3(4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine)
- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)




